Phenamazoline falls under the category of imidazoline derivatives. Its chemical structure allows it to interact effectively with adrenergic receptors, making it a useful agent in various therapeutic applications. The compound is often found in formulations intended for the relief of nasal congestion due to colds or allergies.
The synthesis of Phenamazoline typically involves several key steps, starting from simpler organic compounds. One common method includes the condensation of 2-amino-4-(2-methyl-1H-imidazol-1-yl)phenol with an appropriate aldehyde or ketone under acidic conditions. This reaction can be optimized by controlling temperature and pH to enhance yield and purity.
Key Steps in Synthesis:
Phenamazoline has a complex molecular structure characterized by its imidazoline core. The molecular formula is , and its molecular weight is approximately 189.25 g/mol.
Structural Features:
The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential interactions with biological targets.
Phenamazoline undergoes various chemical reactions that can modify its structure and enhance its properties. Key reactions include:
These reactions are typically performed under controlled conditions to ensure selectivity and yield.
The primary mechanism of action for Phenamazoline involves agonistic activity at alpha-adrenergic receptors, specifically alpha-1 receptors. Upon binding to these receptors, Phenamazoline induces vasoconstriction in peripheral blood vessels, leading to decreased blood flow in targeted areas such as nasal mucosa.
Key Points:
Pharmacological studies have shown that Phenamazoline's potency can vary based on structural modifications, influencing its clinical efficacy.
Phenamazoline exhibits specific physical properties that are relevant for its formulation and use:
Chemical Properties:
Phenamazoline is primarily utilized in medical settings for its decongestant properties. Its applications include:
Research continues into optimizing its formulation for enhanced delivery methods, including aerosolized forms for improved patient compliance.
Phenazine biosynthesis is primarily observed in soil-dwelling and plant-associated bacteria, with Pseudomonas species serving as the dominant producers. These Gram-negative bacteria possess genomes ranging from 5.5 to 7 Mbp, characterized by a conserved core genome interrupted by accessory genomic elements known as Regions of Genomic Plasticity (RGPs). These RGPs serve as hotspots for the insertion of secondary metabolite clusters, including the phenazine (phz) biosynthetic operons [2]. In P. aeruginosa, 79 such plasticity regions have been identified, with tRNA^Gly^ and tRNA^Lys^ genes frequently acting as integration sites for horizontally acquired DNA [2]. The phz clusters in P. fluorescens and P. aeruginosa reside within these mobile elements, enabling strain-specific adaptations through horizontal gene transfer (HGT) [3]. Comparative genomic studies reveal that phenazine-producing species like P. parafulva OS-1 harbor unique genomic islands encoding metal resistance and efflux systems, suggesting environmental adaptation influences phenazine diversity [8]. Non-Pseudomonas producers (e.g., Burkholderia, Streptomyces) exhibit distinct genomic organizations, with phz genes often linked to antibiotic resistance markers or catabolic pathways [3].
Table 1: Genomic Features of Phenazine-Producing Bacteria | Organism | Genome Size (Mbp) | Accessory Elements | phz Cluster Location | Key Adaptations |
---|---|---|---|---|---|
Pseudomonas aeruginosa PAO1 | 6.26 | 14 RGPs | RGP at tRNA^Gly^ | Pathogenicity islands | |
P. fluorescens 2-79 | ~6.5 | Plasticity islands | RGP adjacent to phzR-phzI | Acyl-HSL synthesis | |
P. parafulva OS-1 | 6.67 | T6SS islands | RGP with metal resistance | Zn²⁺ resistance | |
Burkholderia lata 383 | ~8.2 | Catabolic gene clusters | Chromosomal island | Benzoate degradation |
The core phenazine biosynthetic machinery is encoded by the highly conserved phz operon (phzA-G), which converts chorismate to phenazine-1-carboxylic acid (PCA). This operon exhibits divergent evolutionary patterns across taxa: Pseudomonas species maintain syntenic phzA-G clusters with >90% sequence identity, while Burkholderia and Pectobacterium species display fragmented operons due to lineage-specific rearrangements [3]. Upstream of the core operon, phzR and phzI genes form a quorum-sensing (QS) regulon that controls phenazine production density-dependently. In P. fluorescens 2-79, phzR encodes a LuxR-type transcription factor activated by N-(3-hydroxy-hexanoyl)-L-homoserine lactone (3-OH-C6-HSL), synthesized by the LuxI homolog PhzI [9]. The phzR-phzI intergenic region contains an 18-bp inverted repeat (phz box) essential for PhzR binding and operon activation [9]. Disruption of this motif abolishes transcription, demonstrating its non-redundant regulatory role. Evolutionary analysis indicates that phzF (encoding a dimeric enzyme converting DHHA to PCA precursors) is the most conserved gene, serving as a reliable molecular marker for identifying phenazine producers in environmental samples [3].
Table 2: Conservation of phz Operon Regulatory Elements | Element | Function | Conservation (%) | Sensitivity/Specificity |
---|---|---|---|---|
phz box | PhzR-binding site | 95% in Pseudomonas | Essential for transcription | |
phzR | Transcriptional activator | 88% (γ-proteobacteria) | Activated by 3-OH-C₆-HSL | |
phzI | Acyl-HSL synthase | 85% (γ-proteobacteria) | Synthesizes multiple acyl-HSLs | |
phzF | PCA pathway enzyme | 98% (all producers) | Universal phenazine marker |
Phenamazoline derives from phenazine-1-carboxylic acid (PCA) through enzymatic amidation and side-chain alkylation. While PCA modification pathways remain incompletely characterized in natural producers, heterologous expression studies reveal two key modification classes: amine ligases and oxidoreductases. Amine ligases, such as PhzM from P. aeruginosa, catalyze the ATP-dependent condensation of PCA with amino acid precursors (e.g., glutamate or glutamine) to form phenazine-1-carboxamide derivatives [1] [7]. Subsequent reductive alkylation by S-adenosylmethionine (SAM)-dependent methyltransferases installs the dimethylamino group characteristic of phenamazoline. Protein engineering of these enzymes has been employed to alter substrate specificity:
Recent advances utilize biotransformation systems combining bacterial PCA synthases with fungal tailoring enzymes. For example, Aspergillus nidulans flavin-dependent monooxygenases introduce hydroxyl groups that serve as handles for chemoenzymatic alkylation using engineered π-allylpalladium complexes [6]. This hybrid approach enables the synthesis of phenamazoline analogs with modified side chains inaccessible through native bacterial pathways.
Metabolic flux analysis (MFA) quantifies carbon distribution through central metabolic pathways to identify bottlenecks in phenazine biosynthesis. ¹³C-isotope labelling experiments in P. aeruginosa PA1201 revealed that <15% of glycolytic flux diverts toward the shikimate pathway under standard conditions, limiting chorismate availability for PCA production [5] [7]. To address this, combinatorial engineering strategies were implemented:
Table 3: Metabolic Engineering Strategies for Phenamazoline Precursor Optimization | Strategy | Genetic Modification | Flux Change | PCA Titer (mg/L) |
---|---|---|---|---|
Baseline (wild-type) | None | Reference | 181 | |
Efflux enhancement | P~emrE~::emrE | +18% chorismate flux | 890 | |
DAHP overexpression | P~tac~::aroG^fbr^, aroF^fbr^ | +230% shikimate flux | 2,450 | |
Competing pathway knockout | ΔpheA ΔentB ΔphzH | +32% PCA-specific flux | 5,780 | |
Combined approach (PA-IV) | All above + promoter engineering | +540% total flux | 9,882 [7] |
Isotopic non-stationary MFA (INST-MFA) further demonstrated that fed-batch cultures with glucose-glycerol co-feeding sustain higher NADPH/ATP ratios than glucose alone, optimizing redox cofactor availability for the Phz enzymes [5] [10]. Computational flux phenotyping using genome-scale models (e.g., iPae1146) predicted that knockout of the pyruvate dehydrogenase repressor (pdhR) would increase acetyl-CoA flux toward the TCA cycle. Experimental validation showed a 2.1-fold improvement in PCA yield, confirming model accuracy [10]. Recent advances in machine learning-guided flux balancing integrate transcriptomic data with INST-MFA to dynamically redirect carbon toward phenazine branches under oxygen-limited conditions prevalent in industrial bioreactors [5] [10].
Table 4: Phenazine Derivatives and Their Core Biosynthetic Features | Compound Name | Core Structure | Producing Organism | Key Tailoring Step |
---|---|---|---|---|
Phenazine-1-carboxylic acid (PCA) | Dihydroxyphenazine | Pseudomonas spp. | None (precursor) | |
Pyocyanin | N-methylated phenazine | P. aeruginosa | phzM/phzS methylation | |
Phenazine-1-carboxamide | Carboxamide | P. chlororaphis | phzH amidation | |
Phenamazoline | Dimethylaminopropyl | Engineered P. aeruginosa | Reductive alkylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7